molecular formula C15H23N3O2S2 B12266091 N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12266091
M. Wt: 341.5 g/mol
InChI Key: NMKCHPLIYMCLTM-UHFFFAOYSA-N
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Description

N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting cyclopropylamine with a thiazole precursor under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine precursor.

    Introduction of the Cyclopropane Sulfonamide Group: The final step involves the sulfonation of the cyclopropane ring, followed by the attachment of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving thiazole and piperidine derivatives.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23N3O2S2

Molecular Weight

341.5 g/mol

IUPAC Name

N-[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H23N3O2S2/c19-22(20,14-3-4-14)17-12-5-7-18(8-6-12)9-13-10-21-15(16-13)11-1-2-11/h10-12,14,17H,1-9H2

InChI Key

NMKCHPLIYMCLTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCC(CC3)NS(=O)(=O)C4CC4

Origin of Product

United States

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